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molecular formula C7H10F2O2 B8565075 Methyl 3-cyclopropyl-2,2-difluoropropionate

Methyl 3-cyclopropyl-2,2-difluoropropionate

Cat. No. B8565075
M. Wt: 164.15 g/mol
InChI Key: KVKFTBLFDVDIAU-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

The solution containing the methyl 3-cyclopropyl-2,2-difluoropropionate from the previous step was diluted with 20 mL of ethanol and cooled to 0° C. under Ar. To this stirred solution was added 605 mg (16 mmol) of sodium borohydride in small portions under Ar. The reaction was stirred in the cold for 1 h and then stored in the freezer for several days. The cold reaction mixture was quenched by the dropwise addition of 2M HCl until no further gas evolution was observed. The reaction was extracted with four portions of ether, the combined organic layers washed with water, brine, dried over Na2SO4 and the solvents removed by distillation at atm. pressure to give a solution of the product in ethanol. This solution was partitioned between pentane and water, the aqueous layer extracted with three portions of pentane, the combined organic layers dried over MgSO4 and the solvents removed by distillation at atm. pressure to give the title compound as a colorless oil:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
605 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5]([F:11])([F:10])[C:6](OC)=[O:7])[CH2:3][CH2:2]1.[BH4-].[Na+]>C(O)C>[CH:1]1([CH2:4][C:5]([F:11])([F:10])[CH2:6][OH:7])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CC(C(=O)OC)(F)F
Step Two
Name
Quantity
605 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred in the cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stored in the freezer for several days
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by the dropwise addition of 2M HCl until no further gas evolution
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with four portions of ether
WASH
Type
WASH
Details
the combined organic layers washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents removed by distillation at atm
CUSTOM
Type
CUSTOM
Details
pressure to give a solution of the product in ethanol
CUSTOM
Type
CUSTOM
Details
This solution was partitioned between pentane and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with three portions of pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents removed by distillation at atm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CC(CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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